molecular formula C17H21NO2S B14120341 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,6-trimethylbenzamide

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,6-trimethylbenzamide

Cat. No.: B14120341
M. Wt: 303.4 g/mol
InChI Key: ASSUHFPRJWEURW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,6-trimethylbenzamide is a synthetic organic compound that features a thiophene ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with 2-(thiophen-2-yl)propan-2-ol in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,6-trimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The thiophene ring and benzamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide
  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,6-trimethylbenzamide is unique due to the presence of the 2,4,6-trimethylbenzamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,4,6-trimethylbenzamide

InChI

InChI=1S/C17H21NO2S/c1-11-8-12(2)15(13(3)9-11)16(19)18-10-17(4,20)14-6-5-7-21-14/h5-9,20H,10H2,1-4H3,(H,18,19)

InChI Key

ASSUHFPRJWEURW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC(C)(C2=CC=CS2)O)C

Origin of Product

United States

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